![molecular formula C13H17Cl2N3O B2993550 (2R,3R)-2-(1-Phenylimidazol-2-yl)oxolan-3-amine;dihydrochloride CAS No. 2031242-28-9](/img/structure/B2993550.png)
(2R,3R)-2-(1-Phenylimidazol-2-yl)oxolan-3-amine;dihydrochloride
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Overview
Description
(2R,3R)-2-(1-Phenylimidazol-2-yl)oxolan-3-amine;dihydrochloride, also known as PIA, is a chemical compound that has been widely studied for its potential therapeutic applications. PIA is a chiral molecule that belongs to the class of oxazolidinone derivatives.
Scientific Research Applications
(2R,3R)-2-(1-Phenylimidazol-2-yl)oxolan-3-amine;dihydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have antibacterial, antiviral, and antitumor activities. (2R,3R)-2-(1-Phenylimidazol-2-yl)oxolan-3-amine;dihydrochloride has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(1-Phenylimidazol-2-yl)oxolan-3-amine;dihydrochloride is not fully understood. However, it has been suggested that (2R,3R)-2-(1-Phenylimidazol-2-yl)oxolan-3-amine;dihydrochloride may act by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. (2R,3R)-2-(1-Phenylimidazol-2-yl)oxolan-3-amine;dihydrochloride has also been shown to modulate the activity of ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects:
(2R,3R)-2-(1-Phenylimidazol-2-yl)oxolan-3-amine;dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacterial and viral pathogens. (2R,3R)-2-(1-Phenylimidazol-2-yl)oxolan-3-amine;dihydrochloride has also been shown to have antitumor activity in a number of different cancer cell lines. In addition, (2R,3R)-2-(1-Phenylimidazol-2-yl)oxolan-3-amine;dihydrochloride has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2R,3R)-2-(1-Phenylimidazol-2-yl)oxolan-3-amine;dihydrochloride is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacterial and viral pathogens. However, one of the limitations of (2R,3R)-2-(1-Phenylimidazol-2-yl)oxolan-3-amine;dihydrochloride is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are a number of potential future directions for research on (2R,3R)-2-(1-Phenylimidazol-2-yl)oxolan-3-amine;dihydrochloride. One area of research could focus on the development of new synthetic methods for (2R,3R)-2-(1-Phenylimidazol-2-yl)oxolan-3-amine;dihydrochloride that improve its solubility and bioavailability. Another area of research could focus on the use of (2R,3R)-2-(1-Phenylimidazol-2-yl)oxolan-3-amine;dihydrochloride in combination with other drugs or therapies to enhance its therapeutic efficacy. Finally, further research could be conducted to elucidate the precise mechanism of action of (2R,3R)-2-(1-Phenylimidazol-2-yl)oxolan-3-amine;dihydrochloride and its potential use in the treatment of neurological disorders.
Synthesis Methods
The synthesis of (2R,3R)-2-(1-Phenylimidazol-2-yl)oxolan-3-amine;dihydrochloride involves the reaction of (R)-2-aminobutanol with 1-phenylimidazole in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting intermediate is then treated with oxalyl chloride and triethylamine to form the oxazolidinone ring. The final product is obtained by the reaction of the oxazolidinone intermediate with ammonia in methanol and the subsequent addition of hydrochloric acid.
properties
IUPAC Name |
(2R,3R)-2-(1-phenylimidazol-2-yl)oxolan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.2ClH/c14-11-6-9-17-12(11)13-15-7-8-16(13)10-4-2-1-3-5-10;;/h1-5,7-8,11-12H,6,9,14H2;2*1H/t11-,12-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYORNLSHXXAVFI-MBORUXJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1N)C2=NC=CN2C3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=NC=CN2C3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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